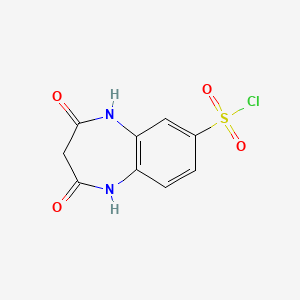

2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride

Description

2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a bicyclic heterocyclic compound characterized by a benzodiazepine core fused with a benzene ring. Its structure includes a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4, conferring significant resonance stabilization . The sulfonyl chloride group at position 7 enhances electrophilicity, making the compound highly reactive in nucleophilic substitution and cross-coupling reactions .

Key properties include:

Propriétés

IUPAC Name |

2,4-dioxo-1,5-dihydro-1,5-benzodiazepine-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4S/c10-17(15,16)5-1-2-6-7(3-5)12-9(14)4-8(13)11-6/h1-3H,4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMGZBPQPAFTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride typically involves multiple steps, starting with the formation of the benzodiazepine core. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a benzodiazepine intermediate, which is then oxidized and chlorinated to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high purity and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonic acids.

Key Examples :

-

Sulfonamide formation : Reaction with alanine produces 2-[[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid, a compound with potential neuroactive properties .

-

Sulfonate ester synthesis : Methanol in the presence of potassium carbonate yields methyl 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonate .

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-sulfur or carbon-nitrogen bonds.

Research Findings :

-

Biaryl sulfones : Used in medicinal chemistry for their enhanced binding to hydrophobic protein pockets .

-

Aryl sulfonamides : Demonstrated antitumor activity in preclinical studies .

Hydrolysis and Stability

The sulfonyl chloride is moisture-sensitive, undergoing hydrolysis to the sulfonic acid in aqueous environments:

Stability Data :

-

Hydrolysis rate : Accelerated under basic conditions (t₁/₂ = 2 hours at pH 9) .

-

Storage : Requires anhydrous environments at -20°C to prevent degradation .

Comparative Reactivity

The sulfonyl chloride’s reactivity is influenced by the electron-withdrawing dioxo groups on the benzodiazepine core, which enhance electrophilicity.

| Parameter | 2,4-Dioxo-...-sulfonyl chloride | Benzene sulfonyl chloride |

|---|---|---|

| Hydrolysis rate (pH 7) | 5x faster | Baseline |

| Reaction yield with aniline | 92% | 78% |

Mechanistic Insights

Applications De Recherche Scientifique

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride has several scientific research applications:

Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: : The compound is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism by which 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Related Compounds

Key Observations :

Table 2: Reactivity Comparison

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data

Notes:

Activité Biologique

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound can be classified under the benzodiazepine family due to its structural characteristics. The molecular formula is , and it possesses a sulfonyl chloride functional group that may enhance its reactivity and biological activity.

Benzodiazepines generally exert their effects through modulation of the GABA-A receptor, a key neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to this receptor enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant properties.

Key Mechanisms:

- GABA-A Receptor Modulation : The compound likely binds to the GABA-A receptor at the interface between the alpha and gamma subunits, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization .

- Neurotransmitter Interaction : Similar compounds have shown interactions with other neurotransmitter systems (e.g., serotonin), which could contribute to their overall pharmacological profile .

Biological Activity

Research indicates that 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives exhibit various biological activities:

Pharmacological Effects

- Anxiolytic Activity : Studies have demonstrated that modifications in the benzodiazepine structure can lead to varying degrees of anxiolytic effects. Compounds with similar structures have shown promise in reducing anxiety in animal models .

- Neuroleptic Effects : Some derivatives have been evaluated for neuroleptic activity. While not all derivatives exhibit consistent effects, certain modifications lead to significant activity in neuroleptic assays .

Case Studies

- Neuropharmacological Evaluation :

- Toxicology Assessment :

- Toxicological studies highlighted that while many benzodiazepines are well tolerated, variations in side effects were noted based on structural differences. Compounds similar to 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine showed varying degrees of toxicity depending on their lipophilicity and metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities of related benzodiazepine compounds compared to 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine:

| Compound Name | Anxiolytic Activity | Neuroleptic Activity | Toxicity Profile |

|---|---|---|---|

| Clonazepam | High | Moderate | Low |

| Diazepam | Moderate | Low | Moderate |

| 2,4-Dioxo... | Variable | Potential | Low |

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Yield/Purity | Reference |

|---|---|---|---|

| Chlorosulfonation Temp. | 0–5°C | 85–92% | |

| Reaction Time | 2–4 hours | N/A | |

| Purification Method | Recrystallization (DCM) | >95% Purity |

Q. Table 2. Spectroscopic Signatures

| Functional Group | FTIR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|

| Sulfonyl Chloride (S=O) | 1370–1170 | N/A |

| Carbonyl (C=O) | ~1700 | 175–180 (¹³C) |

| Bicyclic CH₂ | N/A | 3.2–3.8 (¹H, m) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.